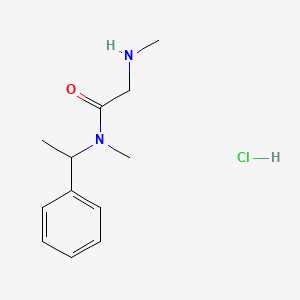

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride

Übersicht

Beschreibung

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-methyl-2-(methylamino)acetamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide oxides, while reduction may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is characterized by a complex molecular structure that includes:

- Methyl group

- Methylamino group

- Phenylethyl moiety

- Acetamide backbone

The compound's unique structure allows it to engage in various chemical reactions, including hydrolysis and nucleophilic substitution, making it a versatile candidate for further research and development.

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its structural similarities to other psychoactive substances. Research indicates that it may interact with neurotransmitter receptors such as serotonin and dopamine, which are critical in mood regulation and reward pathways. Preliminary findings suggest:

- Binding Affinity : Potential interactions with serotonin and dopamine receptors.

- Therapeutic Implications : Possible applications in treating psychiatric disorders and pain management.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing other compounds. Its reactivity allows for:

- Synthesis of Disubstituted Amines : Utilized in asymmetric synthesis to produce novel disubstituted 1-phenylpropan-2-amines with high enantiomeric purity (up to 99% ee) through biocatalysis.

- Multi-step Reactions : Common synthetic routes involve several organic reactions to ensure high purity levels of the final product.

Case Study 1: Interaction with Neurotransmitter Receptors

A study explored the compound's binding affinity to various neurotransmitter receptors. The results indicated significant interactions with serotonin receptors, suggesting potential for developing antidepressants or anxiolytics. Further quantitative assessments are required to validate these findings.

Case Study 2: Asymmetric Synthesis

Research demonstrated the successful application of immobilized whole-cell biocatalysts to synthesize chiral amines from racemic mixtures using this compound as a key intermediate. The study achieved:

- Conversion Rates : Over 88% conversion with >99% enantiomeric excess for one enantiomer.

- Kinetic Resolution : Selective isolation of (S)-enantiomers with >95% ee.

Wirkmechanismus

The mechanism of action of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-2-(methylamino)acetamide

- 1-phenylethylamine

- N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide

Uniqueness

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Biologische Aktivität

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of substituted amides. Its complex molecular structure, characterized by the presence of a methyl group, a methylamino group, and a phenylethyl moiety attached to an acetamide backbone, suggests potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis methods, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method utilizes immobilized whole-cell biocatalysts with transaminase activity, allowing for the controlled synthesis of the compound while ensuring high purity levels. The synthesis process can yield enantiomers with high conversion rates and enantiomeric excess (ee), indicating its potential for asymmetric synthesis applications.

Interaction with Neurotransmitter Receptors

Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, particularly serotonin and dopamine receptors. These receptors play crucial roles in mood regulation and reward pathways. The binding affinity of this compound to these receptors is yet to be fully quantified, but its structural similarities to other psychoactive substances suggest it could have significant effects on the central nervous system (CNS).

Potential Therapeutic Applications

Given its structural characteristics, this compound is a candidate for research in neuropharmacology and drug development. Potential applications include:

- Psychiatric Disorders : Investigating new treatments for conditions such as depression or anxiety.

- Pain Management : Exploring analgesic properties through receptor interaction studies.

- Model Compound : Understanding receptor interactions in the CNS for broader drug discovery efforts.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(1-phenylethyl)acetamide | Lacks methylamino group | Simpler structure; less pharmacological complexity |

| 2-(Methylamino)-2-phenyl-cyclohexanone | Contains cyclohexanone moiety | Known psychoactive effects; used as an anesthetic |

| N,N-Dimethyltryptamine | Indole structure; two methyl groups | Strong hallucinogenic properties; different receptor targets |

| N,N-Diethyl-2-amino-3,3-diphenylbutanamide | Diethyl substitution on amine | Potential stimulant effects; different therapeutic focus |

This table illustrates how this compound stands out due to its specific functional groups and potential biological activity.

Case Studies and Research Findings

While comprehensive clinical data specifically addressing this compound is limited, ongoing research into similar compounds provides insights into its potential effects. For instance:

- Neuropharmacological Studies : Research on related compounds has shown significant interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. This suggests that further exploration of this compound could reveal similar interactions leading to therapeutic benefits .

- Behavioral Studies : Animal models have been utilized to assess the impact of structurally similar compounds on behavior and neurochemical pathways. These studies often measure changes in food intake, body weight, and other metabolic parameters in response to receptor modulation .

Eigenschaften

IUPAC Name |

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10(11-7-5-4-6-8-11)14(3)12(15)9-13-2;/h4-8,10,13H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXWWMTUZNQXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.